molecular formula C8H10O4 B147008 Herierin III CAS No. 131123-56-3

Herierin III

Cat. No.: B147008
CAS No.: 131123-56-3
M. Wt: 170.16 g/mol
InChI Key: FEEAMUNPZANTSE-UHFFFAOYSA-N
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Description

Herierin III belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Neuroprotective Effects

Hericium erinaceus, also known as Lion's Mane mushroom, has demonstrated significant neuroprotective properties. A study focused on the standardized aqueous extract of H. erinaceus (HESAE) revealed its potential in countering oxidative stress-induced damage in PC-12 cells, a model commonly used to mimic aspects of depression in a laboratory setting. Treatment with high-dose corticosterone usually induces oxidative stress, leading to decreased cell viability and disrupted mitochondrial function among other detrimental effects. However, pre-treatment with HESAE significantly countered these effects, enhancing cell viability, decreasing lactate dehydrogenase release, restoring mitochondrial function, and protecting cells from reactive oxygen species (ROS)-mediated apoptosis. Notably, Herierin III, isolated from HESAE, is attributed with contributing to these neuroprotective effects. This suggests that H. erinaceus, and specifically this compound, could be a potential dietary supplement for treating conditions related to oxidative stress, such as depression (Lew et al., 2020).

Properties

CAS No.

131123-56-3

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

3,6-bis(hydroxymethyl)-2-methylpyran-4-one

InChI

InChI=1S/C8H10O4/c1-5-7(4-10)8(11)2-6(3-9)12-5/h2,9-10H,3-4H2,1H3

InChI Key

FEEAMUNPZANTSE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C=C(O1)CO)CO

Canonical SMILES

CC1=C(C(=O)C=C(O1)CO)CO

melting_point

122-123°C

131123-56-3

physical_description

Solid

Synonyms

6-methyl-2,5-dihydroxymethyl-gamma pyranone
herierin III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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